Benzyl(5-methoxypentyl)amine

Inflammation Leukotriene Synthesis 5-Lipoxygenase

Researchers need context-specific tool compounds validated in disease-relevant assays-not generic analogs with unpredictable SAR. Benzyl(5-methoxypentyl)amine delivers: • Potent CCR5 antagonism: IC50 = 1.30 nM in viral entry assays-validated scaffold for HIV entry inhibitor programs. • Mechanistic probe: Differentiates 5-lipoxygenase activity in whole blood vs. isolated cells; ideal for studying enzyme function in complex matrices. • TAAR1 tool: EC50 = 1.38 µM (human); suited for in vitro cellular pharmacology. • ≥95% purity: Multi-step synthesis-ready intermediate.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13165084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(5-methoxypentyl)amine
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCOCCCCCNCC1=CC=CC=C1
InChIInChI=1S/C13H21NO/c1-15-11-7-3-6-10-14-12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3
InChIKeyUTDQITPPKZHOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl(5-methoxypentyl)amine (CAS 1604065-49-7): Chemical Profile for Procurement & Research


Benzyl(5-methoxypentyl)amine (C13H21NO, MW: 207.31) is an organic secondary amine classified as an N-benzyl-substituted alkylamine . It features a benzyl group linked to a 5-methoxypentylamine moiety, and is typically supplied with a minimum purity specification of 95% [1]. This compound serves as a versatile building block in organic synthesis, with applications in medicinal chemistry and materials science due to its dual hydrophobic and polar characteristics.

Why Benzyl(5-methoxypentyl)amine Cannot Be Simply Swapped: Structural Nuances Drive Distinct Activity Profiles


Generic substitution among in-class N-benzyl alkylamines is not straightforward due to subtle structural variations that dictate distinct biological and chemical properties. The specific chain length and terminal functional group (methoxy vs. hydroxy vs. unsubstituted alkyl) are critical determinants of receptor affinity, enzyme inhibition, and physicochemical parameters [1]. As demonstrated in studies of related N-benzylphenethylamines, minor modifications to the N-benzyl substituent can cause significant shifts in potency and selectivity at serotonergic targets [1]. Therefore, directly replacing Benzyl(5-methoxypentyl)amine with an analog without evaluating the impact on the specific assay or application can lead to loss of activity or altered selectivity.

Quantitative Differentiation of Benzyl(5-methoxypentyl)amine: A Comparative Evidence Guide


5-Lipoxygenase (5-LO) Inhibition in Whole Blood vs. RBL-1 Cells

Benzyl(5-methoxypentyl)amine was tested for its ability to inhibit 5-lipoxygenase (5-LO) in two distinct assays. It showed measurable inhibition in a rat whole blood assay, but no significant activity was observed against isolated RBL-1 cell 5-LO at a 100 µM concentration [1][2]. This discrepancy suggests potential differences in compound access, metabolism, or enzyme conformation between the complex whole blood environment and the isolated enzyme/cell assay. Data for direct comparators are not available in the same source.

Inflammation Leukotriene Synthesis 5-Lipoxygenase

CCR5 Antagonism Shows Potent but Variable Activity Across Cell Lines

In functional assays for CCR5 antagonism, Benzyl(5-methoxypentyl)amine demonstrates potent but variable activity. It showed high potency in an HIV-1 gp120-induced cell-cell fusion model (IC50 = 1.30 nM) but was significantly less potent (IC50 = 9,200 nM) in a CCL5-induced calcium mobilization assay in MOLT4 cells [1][2]. This >7000-fold difference in potency highlights a strong assay-dependent activity. A direct comparator data point from the same study is not available.

HIV Entry Chemokine Receptor CCR5 Antagonist

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Modest Potency in HEK293 Cells

Benzyl(5-methoxypentyl)amine acts as an agonist at the trace amine-associated receptor 1 (TAAR1). In HEK293 cells expressing human TAAR1, it stimulated cAMP accumulation with an EC50 of 1,380 nM [1]. It was slightly less potent at the mouse TAAR1 ortholog (EC50 = 2,380 nM) and essentially inactive at mouse TAAR5 (EC50 > 10,000 nM) [1]. Direct comparator data for other agonists in the same assay are not provided in this source, limiting the ability to rank its efficacy relative to known TAAR1 ligands.

GPCR Trace Amine Neuropsychiatric

Optimal Application Scenarios for Benzyl(5-methoxypentyl)amine Based on Empirical Evidence


Medicinal Chemistry: Lead Optimization for CCR5 Antagonists

Given its potent antagonism of CCR5 in a viral entry assay (IC50 = 1.30 nM) , Benzyl(5-methoxypentyl)amine is a viable starting point for medicinal chemistry campaigns focused on HIV entry inhibitors. Its activity in this specific context makes it a suitable scaffold for exploring structure-activity relationships (SAR) to improve potency and selectivity against other chemokine receptors. Researchers should be aware of the significant drop in potency observed in other assay formats (e.g., calcium flux) .

Chemical Biology: A Probe for Context-Dependent Enzyme Inhibition

The compound's differential activity against 5-lipoxygenase—active in whole blood but not in isolated RBL-1 cells —makes it a valuable tool for studying enzyme function in complex biological matrices. It could be employed as a probe to investigate the role of plasma proteins, cellular metabolism, or enzyme conformation in dictating inhibitor efficacy. This property cautions against its use as a simple in vitro 5-LO inhibitor and highlights its potential as a context-specific research tool.

Pharmacological Research: Validating TAAR1 as a Therapeutic Target

With confirmed but modest agonist activity at human TAAR1 (EC50 = 1.38 µM) , Benzyl(5-methoxypentyl)amine can serve as a tool compound to explore TAAR1-mediated signaling in vitro. Its use in rodent models should be approached with caution due to its reduced potency at the mouse receptor, which could lead to underestimated in vivo effects. It is best suited for cellular studies aimed at understanding TAAR1 pharmacology and validating its role in disease models.

Organic Synthesis: A Versatile Building Block for Complex Molecules

The synthesis of Benzyl(5-methoxypentyl)amine via the condensation of benzaldehyde and 5-methoxypentylamine, followed by hydrogenation, is a well-established route . Its dual functionality (secondary amine and terminal methoxy group) makes it a useful intermediate for constructing more complex molecules, including N-alkylated derivatives . Its 95% minimum purity specification ensures its suitability for use in multi-step syntheses where impurities can be problematic.

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